Methyl pyridazine-3-carboxylate

説明

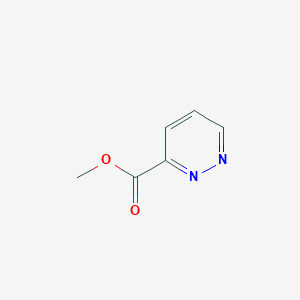

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMAHDJHOXDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515076 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-02-6 | |

| Record name | Methyl pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Pyridazine 3 Carboxylate

Synthetic Routes to the Core Pyridazine-3-carboxylate Moiety

The formation of the fundamental pyridazine (B1198779) ring, particularly with a carboxylate substituent at the 3-position, is achieved through several elegant chemical pathways.

Cycloaddition reactions are powerful tools for ring construction, allowing for the simultaneous formation of multiple chemical bonds in a single, often stereospecific, step. nih.gov

One of the classic methods for synthesizing the pyridazine framework involves the [3+2] cycloaddition reaction between a cyclopropene (B1174273) derivative and diazomethane. nih.gov This reaction proceeds through a concerted mechanism to form a bicyclic intermediate which then undergoes rearrangement to yield the dihydropyridazine (B8628806). Subsequent oxidation leads to the aromatic pyridazine ring. While effective, the use of diazomethane, a toxic and explosive gas, requires specialized handling and equipment. Palladium complexes have been studied as catalysts to mediate cyclopropanation reactions involving diazomethane, though achieving enantioselectivity remains a challenge. acs.org

The inverse electron demand Diels-Alder (iEDDA) reaction is a highly efficient and widely used method for constructing pyridazine rings. wikipedia.org This reaction involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. wikipedia.orgnih.gov The reaction is notable for its rapid kinetics, high yields, and biocompatibility, making it a "click chemistry" favorite. rsc.org

The process typically involves three stages:

A [4+2] cycloaddition to form a strained bicyclic adduct. rsc.orgnih.gov

A retro-Diels-Alder reaction that expels a molecule of nitrogen (N₂). nih.gov

Aromatization to yield the final 1,2-diazine (pyridazine) product. nih.gov

Dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate is a particularly reactive and versatile diene for this purpose. sigmaaldrich.com It readily reacts with a wide range of dienophiles, including alkenes, alkynes, enamines, and vinyl ethers, to produce highly functionalized pyridazines. nih.govsigmaaldrich.com The electron-withdrawing ester groups on the tetrazine lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.gov

Table 1: Examples of iEDDA Reactions with Dimethyl-1,2,4,5-tetrazine-3,6-dicarboxylate

| Dienophile | Reaction Conditions | Product | Yield |

| 4,4-Dimethoxy-3-buten-2-one | 60 °C, 22 h | Dimethyl 4-(1,1-dimethoxy-2-oxopropyl)pyridazine-3,6-dicarboxylate | 71% nih.gov |

| Vinyl Acetate | Room Temperature | Dimethyl 4-acetoxypyridazine-3,6-dicarboxylate | High |

| Enamines | Mild Conditions | Substituted Aminopyridazines | Good to Excellent sigmaaldrich.com |

| Strained Olefins | Room Temperature or lower | Dihydropyridazine Adducts | High nih.gov |

Condensation reactions provide an alternative and powerful route to pyridazine systems, typically by forming a 1,4-dicarbonyl compound or its equivalent, which then cyclizes with hydrazine (B178648).

The Japp-Klingemann reaction is a classic method that utilizes the coupling of aryl diazonium salts with active methylene (B1212753) compounds to form hydrazones, which can then be cyclized to form heterocyclic systems. mdpi.com Aryl diazonium salts serve as effective coupling agents for creating new bonds on various surfaces and with macromolecules. rsc.org In a similar vein, these salts can react with β-keto esters or related compounds. For the synthesis of pyridazinones, an aryl diazonium salt is coupled with a suitable active methylene compound like diethyl 2-cyano-3-methylglutaconate. The resulting hydrazone intermediate undergoes intramolecular cyclization, often promoted by acid or base, to yield a pyridazinone derivative, which can be further functionalized.

2H-Pyran-2-ones are valuable building blocks in heterocyclic synthesis. clockss.org Their reaction with hydrazine hydrate (B1144303) offers a direct pathway to pyridazine derivatives. clockss.orgmdpi.com The reaction mechanism is believed to proceed via nucleophilic attack by hydrazine on the pyran-2-one ring, leading to ring opening and the formation of an open-chain hydrazide intermediate. clockss.org Subsequent intramolecular condensation and dehydration steps lead to the formation of the stable pyridazine ring. clockss.org This method is particularly useful for synthesizing pyridazin-3-ones and their corresponding carbohydrazides. clockss.org

Table 2: Synthesis of Pyridazine Derivatives from Pyran-2-ones

| Starting Pyran-2-one Derivative | Reagent | Key Intermediate | Final Product Class | Reference |

| 6-(Pyridin-2-yl)-2H-pyran-2-one | Hydrazine Hydrate | Open-ring hydrazide | Pyridazine carbohydrazide | clockss.org |

| Pyrano[2,3-c]azepine derivative | Hydrazine Hydrate | α,δ-dihydrazonohydrazide | Fused Pyridazino[3,4-c]azepine | clockss.org |

| Ethyl 4-hydroxy-2-oxo-2H-quinoline-3-carboxylate | Hydrazine Hydrate | 4-Hydrazinylquinolin-2(1H)-one | Pyridazino[4,3-c:5,6-c′]diquinoline | mdpi.com |

Oxidation Strategies for Pyridazine-3-carboxylates

Oxidation reactions are a cornerstone in the synthesis of pyridazine-3-carboxylates, often involving the aromatization of a dihydropyridazine ring system or the oxidation of a substituent on the pyridazine core.

The conversion of dihydropyridazine intermediates to the corresponding pyridazine is a critical step in many synthetic routes. This aromatization is typically achieved through oxidation.

Potassium Permanganate (B83412) (KMnO₄):

Potassium permanganate is a powerful oxidizing agent that can be effectively used for this transformation. For instance, in the synthesis of 6-chloropyridazine-3-carboxylic acid, 3-chloro-6-methylpyridazine (B130396) is oxidized using potassium permanganate in a sulfuric acid medium under controlled temperature conditions. google.com The reaction proceeds by adding potassium permanganate portion-wise to a solution of the starting material in 50% sulfuric acid, initially under an ice bath and then at an elevated temperature of 80°C for 2 hours. google.com This process yields the desired carboxylic acid, which can then be esterified to produce methyl 6-chloropyridazine-3-carboxylate. One documented synthesis reported a yield of 52% for the oxidation step to 6-chloropyridazine-3-carboxylic acid. google.com

Ammonium Cerium(IV) Nitrate (B79036) (CAN):

Ammonium cerium(IV) nitrate is another potent oxidant employed for various oxidative transformations. While its direct application on dihydropyridazine intermediates to yield methyl pyridazine-3-carboxylate is not extensively detailed in the provided context, its utility in related oxidative processes is well-established. For example, CAN is known to efficiently oxidize other organic molecules, and its potential for the aromatization of dihydropyridazines is significant. rsc.org The mechanism of CAN oxidation often involves single-electron transfer, which can be effective in generating the aromatic pyridazine ring from a dihydro- precursor.

Table 1: Oxidation of Pyridazine Precursors

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine | Potassium Permanganate/H₂SO₄ | 6-Chloropyridazine-3-carboxylic acid | 52-65% | google.com |

| Dihydropyridazine Intermediate (General) | Ammonium Cerium(IV) Nitrate | Pyridazine-3-carboxylate | Not specified | rsc.org |

Synthesis from Chloro-pyridazine Precursors

Chloro-pyridazine precursors are versatile intermediates for the synthesis of this compound and its analogs, enabling the introduction of the carboxylate group and other functionalities through various catalytic and nucleophilic substitution reactions.

Palladium-catalyzed carbonylation reactions are a powerful tool for converting chloro-pyridazines into their corresponding carboxylate esters. researchgate.netacs.org This method involves the reaction of a chloro-pyridazine with carbon monoxide and an alcohol, typically methanol, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The general mechanism involves the oxidative addition of the palladium(0) complex to the carbon-chlorine bond, followed by CO insertion and subsequent nucleophilic attack by the alcohol to yield the ester product and regenerate the catalyst. diva-portal.org

The choice of the phosphine ligand is crucial for the efficiency of the catalytic cycle. Ligands such as tri-(2-furyl)phosphine have been used in similar carbonylation reactions. acs.orgnih.gov These reactions are often carried out under a carbon monoxide atmosphere (e.g., 3 atm). acs.orgnih.gov This methodology offers a direct route to introduce the methoxycarbonyl group onto the pyridazine ring.

Methyl 6-chloropyridazine-3-carboxylate is a key intermediate that can undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, including amines. This reaction provides a straightforward method for the synthesis of 6-amino-pyridazine-3-carboxylate derivatives. The reaction is typically carried out by treating methyl 6-chloropyridazine-3-carboxylate with a primary or secondary amine in a suitable solvent. The electron-withdrawing nature of the pyridazine ring and the carboxylate group facilitates the nucleophilic attack.

The chlorine atom on a chloropyridazine ring can be substituted with a methoxy (B1213986) group to yield methoxypyridazine derivatives. Specifically, 6-chloropyridazine-3-carboxylic acid can be converted to 6-methoxypyridazine-3-carboxylic acid through a methoxylation reaction. google.com This is achieved by reacting the chloropyridazine with sodium methoxide (B1231860) in methanol. The reaction is typically performed under reflux conditions for several hours. In one study, this reaction proceeded for 6 hours to afford the product in a 58% yield. google.com The resulting 6-methoxypyridazine-3-carboxylic acid can then be esterified to methyl 6-methoxypyridazine-3-carboxylate.

Table 2: Synthesis and Reactions of Chloro-pyridazine Precursors

| Precursor | Reagent(s) | Product | Method | Yield | Reference |

|---|---|---|---|---|---|

| Chloro-pyridazine | CO, Methanol, Pd-phosphine catalyst | This compound | Carbonylation | Not specified | researchgate.netacs.orgdiva-portal.org |

| Methyl 6-chloropyridazine-3-carboxylate | Amine | Methyl 6-aminopyridazine-3-carboxylate | Nucleophilic Aromatic Substitution | Not specified | |

| 6-Chloropyridazine-3-carboxylic acid | Sodium Methoxide/Methanol | 6-Methoxypyridazine-3-carboxylic acid | Methoxylation | 58% | google.com |

Derivatization Strategies for this compound

Further functionalization of the this compound core can lead to a diverse range of compounds with potentially interesting biological or material properties. These strategies often involve transformations of the ester group or substitutions on the pyridazine ring.

Detailed research findings on specific derivatization strategies for this compound were not extensively available in the provided search results. However, based on general organic chemistry principles, common derivatization reactions would include:

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (pyridazine-3-carboxylic acid) under acidic or basic conditions. This acid can then be coupled with various amines or alcohols to form amides or different esters.

Reduction: The ester group can be reduced to a primary alcohol (3-(hydroxymethyl)pyridazine) using reducing agents like lithium aluminum hydride.

Further Ring Functionalization: Depending on the other substituents on the pyridazine ring, further electrophilic or nucleophilic substitution reactions could be explored to introduce additional functional groups.

These derivatization pathways open up avenues for creating a library of pyridazine-based compounds for various scientific investigations.

Esterification and Amidation Reactions

The ester group in this compound is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in creating diverse derivatives with varied biological activities and material properties.

Direct amidation of carboxylic acids and their ester derivatives is a common strategy. mdpi.com For instance, the use of catalysts like Fe(III) chloride salts can facilitate the direct amidation of esters in solvent-free conditions at elevated temperatures. mdpi.com Another approach involves the use of pyridinesulfonyl fluoride (B91410) for deoxyfluorinated amidation and esterification of carboxylic acids. rsc.org

Conversion to Acyl Hydrazides and Subsequent Transformations (e.g., Curtius Rearrangement to Isocyanates and Ureas)

A significant transformation of the ester functionality involves its conversion to an acyl hydrazide. This is typically achieved by reacting the methyl ester with hydrazine hydrate. Acyl hydrazides are stable intermediates that can undergo further reactions. nih.gov

One of the most notable subsequent transformations is the Curtius rearrangement. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which can be generated from the corresponding acyl hydrazide, into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov The mechanism is believed to be a concerted process, with the migration of the R-group occurring with full retention of configuration. wikipedia.org The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. For example, reaction with water leads to the formation of a primary amine, while reaction with alcohols or amines yields carbamates and ureas, respectively. wikipedia.orgnih.gov The Curtius rearrangement is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov A one-pot Curtius rearrangement can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by using a catalytic amount of DMAP with 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3). acs.org

A variation known as the Darapsky degradation utilizes the Curtius rearrangement to convert α-cyanoesters to amino acids. wikipedia.org

Introduction of Amino Substituents (e.g., Aminopyridazine-3-carboxylate)

The introduction of amino substituents onto the pyridazine ring is a crucial functionalization step for creating compounds with potential biological activity. 3-Aminopyridazine (B1208633), for instance, can be prepared through various methods, including the Hofmann rearrangement of nicotinamide, hydrolysis of β-pyridylurethane, or reduction of 3-nitropyridine. orgsyn.org

The synthesis of aminopyridazine-3-carboxylate derivatives can be approached in several ways. One method involves the direct amination of a pre-functionalized pyridazine ring. For example, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester can be synthesized in a single step from 2-aminopyridine (B139424) and piperazine-1-tert-butyl formate (B1220265) using a photocatalyst and an oxidant. google.com Another strategy involves the transformation of other functional groups. For instance, a carboxylic acid group can be converted to an amino group via the Curtius rearrangement, as previously discussed.

Functionalization of Pyridazine Ring (e.g., Hydroxyl, Halogenation)

The pyridazine ring is an electron-deficient system, which influences its reactivity towards various reagents. This π-deficient character makes it susceptible to nucleophilic attack but generally less reactive towards electrophiles. rsc.org

Hydroxylation: The introduction of a hydroxyl group can be achieved through various synthetic routes. For example, 6-hydroxypyridazine-3-carboxylic acid is a known derivative, although its preparation can be complex. google.com

Halogenation: Halogenation of the pyridazine ring is a key transformation for further derivatization, as the halogen can act as a leaving group in cross-coupling reactions. nih.gov Direct halogenation of pyridines and diazines can be challenging and often requires harsh conditions. nih.govmountainscholar.org However, several strategies have been developed to achieve regioselective halogenation. mountainscholar.orgchemrxiv.orgchemrxiv.orgnih.gov

One approach involves the use of heterocyclic phosphonium (B103445) salts. nih.govacs.org Pyridines can be converted into phosphonium salts at the 4-position, which can then be displaced by halide nucleophiles. nih.govacs.org Another method utilizes the ring-opening of pyridines to form Zincke imine intermediates, which can then undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing. chemrxiv.orgchemrxiv.orgnih.gov

The synthesis of halopyridazines can also be achieved from other precursors. For example, methyl 6-chloropyridazine-3-carboxylate has been synthesized from ethyl levulinate through a multi-step process. researchgate.net

Formation of Fused Pyridazine Systems

The construction of fused heterocyclic systems containing a pyridazine ring is of significant interest due to the diverse pharmacological activities exhibited by such compounds. This compound serves as a valuable precursor for the synthesis of these fused systems.

Synthesis of Pyrido[2,3-d]pyridazine (B3350097) Derivatives

Pyrido[2,3-d]pyridazines are a class of fused heterocycles with demonstrated biological activities. rsc.orgnih.govrsc.org Their synthesis often involves the cyclocondensation of a substituted pyridine (B92270) with a hydrazine derivative. For instance, diversified pyrido[2,3-d]pyridazine-2,8-dione derivatives can be prepared from polyfunctionalized 2-pyridone substrates by reaction with hydrazine monohydrate. nih.gov Another route involves the reaction of N-hydroxyquinolinimide with hydrazine hydrate to yield pyridopyridazines. tandfonline.com The reaction of substituted 3-aminopyridazines with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can also lead to the formation of pyrido[2,3-d]pyridazine derivatives. semanticscholar.org

| Starting Material | Reagent | Product | Reference |

| Polyfunctionalized 2-pyridones | Hydrazine monohydrate | Pyrido[2,3-d]pyridazine-2,8-diones | nih.gov |

| N-Hydroxyquinolinimide | Hydrazine hydrate | Pyridopyridazines | tandfonline.com |

| 3-Aminopyridazines | Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 3-Benzyloxycarbonyl-4-oxo-4H-pyrimido[1,2-b]pyridazines | semanticscholar.org |

Synthesis of Pyrazolo[3,4-d]pyridazine-7-one Derivatives

Pyrazolo[3,4-d]pyridazine-7-ones represent another important class of fused pyridazine systems. nih.govresearchgate.net The synthesis of these compounds often involves the cyclization of a pyrazole (B372694) precursor containing appropriate functional groups. For example, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates can react with hydrazine to form 2-aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net An alternative approach involves the reaction of 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines with the Vilsmeier-Haack reagent, which leads to the formation of 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. acs.org Microwave-assisted synthesis can also be employed to prepare these derivatives. acs.orgresearchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates | Hydrazine | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones | researchgate.net |

| 1-(3-Arylsydnon-4-yl)ethylidene)-2-phenylhydrazines | Vilsmeier-Haack reagent (POCl3, DMF) | 2,6-Diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones | acs.org |

Synthesis of Pyrrolo[3,4-c]pyridazine-5-carboxylates via Intramolecular Azo Coupling

The synthesis of pyrrolo[3,4-c]pyridazine-5-carboxylates can be achieved through a strategic intramolecular azo coupling reaction. While direct synthesis from this compound is not prominently documented, related methodologies starting from pyrrole (B145914) derivatives provide a blueprint for this transformation. A notable approach begins with 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides, which react with N-methylhydrazine to form 1,2,3,4-tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-ones. nih.gov This highlights a pathway where a pre-functionalized pyrrole is the key starting material.

An alternative strategy involves the electrochemical reduction of a pyridazine ring to a pyrrole. google.com This transformation suggests a potential, albeit less conventional, route where a pyridazine derivative could be converted into a pyrrole precursor suitable for subsequent cyclization to the desired pyrrolo[3,4-c]pyridazine system.

The core of the synthesis of the fused pyrrolo[3,4-c]pyridazine ring system often involves an intramolecular azo coupling. This reaction typically proceeds from a diazo compound generated from an amino-substituted precursor. The coupling is regioselective and is considered a kinetically controlled reaction.

Synthesis of Imidazo[1,2-b]pyridazine (B131497) Compounds

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus found in various biologically active molecules. nih.govnih.gov The primary synthetic route to this class of compounds involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.

A common precursor for this synthesis is 3-amino-6-halopyridazine. The general mechanism involves the nucleophilic attack of the endocyclic nitrogen of the aminopyridazine on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. The presence of a halogen at the 6-position of the pyridazine ring facilitates the reaction.

While a direct one-step synthesis from this compound is not standard, the transformation can be achieved through multi-step sequences. For instance, the carboxylate group of this compound could be converted to an amino group, potentially through a Curtius, Hofmann, or Schmidt rearrangement of a corresponding carboxylic acid or amide derivative. The resulting 3-aminopyridazine can then be halogenated to provide the necessary precursor for the condensation reaction.

The synthesis of various imidazo[1,2-b]pyridazine derivatives has been extensively reviewed, highlighting the versatility of this synthetic approach. nih.gov

| Starting Material | Reagent | Product | Reference |

| 3-Aminopyridazine | α-Haloketone | Imidazo[1,2-b]pyridazine | nih.gov |

| 2-Aminopyridine | Acetophenone | Imidazo[1,2-a]pyridine | organic-chemistry.org |

Pyridazino[3,4-d]organic-chemistry.orgresearchgate.netoxazin-5-one Derivatives

The synthesis of pyridazino[3,4-d]oxazin-5-one derivatives, which contain a fused oxazinone ring, typically originates from pyridazine-3,4-dicarboxylic acid or its derivatives. A convenient method for preparing the parent pyridazine-3,4-dicarboxylic acid involves a hetero-Diels-Alder reaction between a 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the resulting tetrahydropyridazine. capes.gov.br

Once the dicarboxylic acid is obtained, it can be converted to the corresponding anhydride (B1165640). This anhydride can then react with a hydroxylamine (B1172632) derivative to form the N-hydroxyimide, which upon cyclization, would yield the pyridazino[3,4-d]oxazin-5-one ring system. While the provided outline specifies a " organic-chemistry.orgnumberanalytics.com" oxazinone, this is likely a typographical error, with the organic-chemistry.orgresearchgate.netoxazinone being the more common and synthetically accessible isomer.

Reaction Mechanisms and Kinetics in Pyridazine Carboxylate Synthesis

The efficiency and outcome of the synthesis of pyridazine carboxylates and their subsequent transformations are governed by the underlying reaction mechanisms and kinetics. A deeper understanding of these factors is crucial for optimizing reaction conditions and achieving desired product selectivity.

Theoretical Studies on Reaction Pathways and Intermediates

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction pathways and the structures of transient intermediates in pyridazine synthesis. For instance, the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides to form pyridazines has been shown to have unique regioselectivities that are influenced by the interaction between the sulfanyl (B85325) groups and the tetrazine substituents, a finding supported by theoretical calculations. researchgate.net

Similarly, the mechanism of intramolecular azo coupling reactions has been investigated, revealing that factors such as pH and temperature can significantly influence the intramolecular interactions within the azo molecules and their assembly. researchgate.net The stability of intermediates and the energy barriers of different reaction pathways can be calculated, helping to predict the most likely product and to understand the regioselectivity observed in these reactions.

Regio- and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are a cornerstone in the synthesis of the pyridazine ring. The regio- and stereoselectivity of these reactions are critical for controlling the final structure of the molecule. In the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, a high degree of regioselectivity is observed, favoring the C5/N2 cycloaddition mode to form pyridazine derivatives. organic-chemistry.org This selectivity is influenced by both electronic and steric factors of the reactants.

The temperature of the reaction can also play a significant role in determining the selectivity. In some cases, different regioisomers may be favored at different temperatures, allowing for kinetic or thermodynamic control of the reaction outcome. organic-chemistry.org

Influence of Reaction Conditions (e.g., Solvents, Catalysts, Temperature)

The conditions under which a reaction is performed have a profound impact on its success, yield, and selectivity.

Solvents: The choice of solvent can influence reaction rates and even alter the course of a reaction. For instance, in Cu(II)-catalyzed aerobic 6-endo-trig cyclizations to form pyridazines, using acetonitrile (B52724) as the solvent yields 1,6-dihydropyridazines, while employing acetic acid leads directly to the aromatic pyridazine products. organic-chemistry.org

Catalysts: Catalysts are frequently employed to enhance reaction rates and control selectivity. In intramolecular azo coupling reactions, metallic species can play a catalytic role. researchgate.net The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is efficiently catalyzed by CuI in an aerobic oxidative process. organic-chemistry.org The catalyst can influence the reaction mechanism, for example, by coordinating to the reactants and lowering the activation energy of a specific pathway.

Temperature: Temperature is a critical parameter that affects reaction kinetics. Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity or the formation of undesired byproducts. In the synthesis of pyridazine derivatives via aza-Diels-Alder reactions, temperature has been shown to significantly influence product selectivity. organic-chemistry.org Careful control of the reaction temperature is therefore essential for optimizing the synthesis of specific pyridazine derivatives.

Spectroscopic and Computational Characterization of Methyl Pyridazine 3 Carboxylate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the structure of methyl pyridazine-3-carboxylate and its derivatives is achieved through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. These methods are complementary and together offer a comprehensive characterization of the molecule. For instance, studies on related heterocyclic compounds, such as pyridazinone derivatives, routinely employ FT-IR, NMR, and ESI-MS to confirm their molecular structures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons are expected. The three protons on the pyridazine (B1198779) ring (at positions 4, 5, and 6) would appear as distinct multiplets in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the heterocyclic ring. The methyl ester group would produce a sharp singlet, usually further upfield.

While specific, verified spectral data for this compound is not widely published, analysis of related structures provides insight into the expected chemical shifts. For example, in 3-methylpyridazine, the ring protons are observed at approximately 9.06, 7.40, and 7.38 ppm. chemicalbook.com The electron-withdrawing carboxylate group in this compound would further influence these shifts. Computational studies on similar molecules, like methyl-3-amino-2-pyrazine carboxylate, have shown good agreement between calculated and experimental ¹H NMR chemical shifts. nanoient.org

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 | ~9.3 | Doublet of Doublets (dd) |

| H-4 | ~8.2 | Doublet of Doublets (dd) |

| H-5 | ~7.8 | Doublet of Doublets (dd) |

| -OCH₃ | ~4.0 | Singlet (s) |

Note: These are estimated values based on data from similar pyridazine structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would feature signals for the four carbons of the pyridazine ring and two carbons from the methyl carboxylate group (the carbonyl carbon and the methyl carbon).

Data from related pyridazine systems can be used to predict the chemical shifts. For instance, in pyridazin-3(2H)-one, the ring carbons C-3, C-4, C-5, and C-6 are assigned chemical shifts of 164.00, 130.45, 134.71, and 139.02 ppm, respectively. rsc.org A systematic investigation of 3,6-disubstituted pyridazines also provides a basis for assigning carbon resonances. cdnsciencepub.com The carbonyl carbon of the ester group is expected to appear significantly downfield, often above 160 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~164 |

| C-3 | ~152 |

| C-6 | ~151 |

| C-4 | ~131 |

| C-5 | ~128 |

| -OCH₃ | ~53 |

Note: These are estimated values based on data from similar pyridazine structures. Actual values may vary.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. Nuclear Overhauser Effect Spectroscopy (NOESY) is a particularly powerful 2D NMR experiment that identifies protons that are close to each other in space, typically within 5 Å. nanalysis.com This through-space correlation is distinct from through-bond correlations seen in other experiments like COSY.

For a molecule like this compound, a NOESY spectrum could be used to unambiguously confirm the position of the ester substituent. It would show cross-peaks between protons on adjacent positions of the ring (e.g., H-4 and H-5; H-5 and H-6) and, crucially, between the ring protons and the methyl ester protons if they are spatially proximate. This technique is invaluable for determining stereochemical relationships and confirming the regiochemistry of substitution on aromatic and heterocyclic rings. libretexts.org While a specific NOESY spectrum for the title compound is not available, the technique's application is standard in the structural elucidation of complex organic molecules, including various pyrimidine (B1678525) derivatives. spbu.ru

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, MS is used to determine its molecular weight, which provides strong evidence for its identity. When the molecule is introduced into the mass spectrometer, it is ionized, most commonly resulting in a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. The molecular weight of this compound (C₆H₆N₂O₂) is 138.13 g/mol . nist.gov

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. While a standard MS might identify a molecular ion at m/z = 138, HRMS could measure it as 138.0429, which corresponds uniquely to the elemental formula C₆H₆N₂O₂. This capability distinguishes the target compound from other potential isomers or compounds with the same nominal mass. For example, HRMS analysis of a related derivative, ethyl 6-chloro-5-methylpyridazine-3-carboxylate, found an m/z of 201.0452 [M+H]⁺, which was consistent with the calculated value of 201.0353 for its formula, C₈H₁₀ClN₂O₂. This level of precision is indispensable for confirming the identity of newly synthesized compounds.

Calculated Mass Data for this compound (C₆H₆N₂O₂)

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂ |

| Average Mass | 138.126 Da |

| Monoisotopic Mass | 138.042927 Da |

Data sourced from PubChem CID 13011730.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are essential tools for identifying the vibrational modes of molecules. For aromatic heterocyclic compounds like pyridazine derivatives, these techniques reveal characteristic frequencies associated with the ring structure and its substituents.

Vibrational Mode Assignment and Analysis

The high-frequency region of the IR and Raman spectra is dominated by C-H stretching vibrations of the aromatic ring. The C=O stretching vibration of the ester group is expected to produce a strong, characteristic band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The C-N and C-C stretching vibrations within the pyridazine ring give rise to a series of bands in the 1300-1600 cm⁻¹ region. mdpi.com The vibrations of the methyl ester group, including C-O stretching and methyl group deformations, will also be present.

A tentative assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H stretching (ring) | 3100-3000 |

| C=O stretching (ester) | 1730-1715 |

| C=C and C=N stretching (ring) | 1600-1400 |

| C-N stretching (ring) | 1350-1250 |

| C-O stretching (ester) | 1300-1100 |

| C-H in-plane bending | 1300-1000 |

| C-H out-of-plane bending | 950-750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The spectra of pyridazine derivatives typically exhibit bands arising from π → π* and n → π* transitions.

Electronic Properties and Transitions

The electronic spectrum of this compound is expected to show characteristic absorption bands associated with its aromatic and carbonyl functionalities. The π → π* transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals of the pyridazine ring, are generally intense and occur at shorter wavelengths. The n → π* transitions, which involve non-bonding electrons from the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group, are typically less intense and appear at longer wavelengths. docbrown.info

Studies on related pyridazine derivatives show that the position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the pyridazine ring. For instance, in a study of pyridazine derivatives with donor moieties, intramolecular charge transfer transitions were observed. researchgate.net The electronic transitions for this compound are expected to be in a similar range to those of its parent acid, pyridazine-3-carboxylic acid.

| Electronic Transition | Approximate Wavelength (λ_max) (nm) |

| π → π | ~240-260 |

| n → π | ~330-350 |

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the molecular properties of compounds like this compound.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to study the geometry, vibrational frequencies, and electronic properties of numerous pyridazine and pyridine (B92270) derivatives. mdpi.comresearchgate.net The B3LYP functional combined with a suitable basis set, such as 6-31G* or larger, is a common choice for such investigations. researchgate.net

Geometry Optimization

Geometry optimization via DFT allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, these calculations would provide precise bond lengths, bond angles, and dihedral angles. Based on studies of similar structures, the pyridazine ring is expected to be planar. The orientation of the methyl carboxylate group relative to the ring is a key structural parameter that influences the molecule's electronic properties. Computational studies on related pyridazine derivatives have provided insights into their optimized geometries. researchgate.net

The following table presents expected bond lengths and angles for this compound based on DFT calculations of analogous compounds.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | N-N | ~1.34 Å |

| Bond Length | C-N | ~1.33 - 1.35 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.41 Å |

| Bond Length | C-C (ester) | ~1.50 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | C-N-N | ~118-120° |

| Bond Angle | N-C-C | ~120-122° |

| Bond Angle | C-C-C | ~118-120° |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with quantum chemical calculations, serves as a powerful tool for the structural elucidation of molecules. For pyridazine derivatives, Density Functional Theory (DFT) is a common method for calculating vibrational frequencies. nih.gov

In a study on 4,5-dichloro-3-hydroxypyridazine, researchers recorded solid-phase FT-IR and FT-Raman spectra and interpreted them with the aid of normal coordinate analysis. nih.gov The process involved full structure optimization and force field calculations using DFT with B3LYP/6-31G* and B3LYP/6-311+G** basis sets. nih.gov The calculated force field, once scaled, allowed for the theoretical prediction of the IR and Raman spectra, which were then compared with experimental data. nih.gov

A crucial aspect of interpreting vibrational spectra is the Potential Energy Distribution (PED) analysis. PED is used to assign calculated vibrational frequencies to specific vibrational modes of the molecule, such as stretching, bending, or wagging motions of particular bonds or groups. researchgate.netresearchgate.net For instance, a PED analysis can quantitatively determine the contribution of various internal coordinates (like C-H stretching or C-C-C bending) to a specific normal mode of vibration. researchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are often used in conjunction with quantum chemistry software like Gaussian to perform these calculations. researchgate.net This detailed assignment ensures that the interpretation of the experimental spectra is accurate and well-supported by theoretical evidence. nih.govresearchgate.net

Table 1: Example of PED Analysis for a Vibrational Mode (Note: This is a generalized example illustrating the concept of PED analysis)

| Frequency (cm⁻¹) | Assignment | PED Contribution (%) |

|---|---|---|

| 3050 | ν(C-H) | C-H stretch (85), C-C stretch (10) |

| 1650 | ν(C=O) | C=O stretch (75), C-C stretch (15) |

| 1450 | δ(CH₃) | CH₃ bend (60), Ring deform (25) |

NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining molecular structure. The calculation of NMR chemical shifts using quantum chemical methods provides a powerful complement to experimental data. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose, often employed within the framework of Density Functional Theory (DFT). researchgate.net

The GIAO/DFT approach has been shown to yield satisfactory chemical shift calculations for various nuclei in heterocyclic compounds. researchgate.net Studies have demonstrated that methods like B3LYP with medium-sized basis sets (e.g., 6-31+G**) often provide results that are in good agreement with experimental values for both ¹H and ¹³C nuclei. researchgate.net

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. conicet.gov.ar The theoretical chemical shifts are then obtained by referencing these calculated shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar The correlation between the calculated and experimental chemical shifts is often evaluated using linear regression, with high R-squared values indicating the accuracy of the theoretical model. This computational approach is particularly valuable for the unambiguous assignment of signals in complex spectra and for studying tautomerism, isomerism, and conformational analysis in molecules like this compound. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Heterocyclic System using the GIAO Method (Note: This is a representative table based on typical results from GIAO calculations)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G**) | Difference (ppm) |

|---|---|---|---|

| C1 | 150.2 | 151.5 | 1.3 |

| C2 | 125.8 | 126.4 | 0.6 |

| C3 | 136.7 | 137.1 | 0.4 |

| C4 | 130.1 | 130.9 | 0.8 |

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. taylorandfrancis.comyoutube.com Conversely, the LUMO is the innermost orbital with space to accept electrons, and its energy level corresponds to the electron affinity and electrophilicity of the molecule. taylorandfrancis.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A small gap suggests the molecule is more polarizable and more reactive. researchgate.net

For pyridazine derivatives, FMO analysis helps predict the sites of electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule's atoms indicates the most probable regions for interaction. researchgate.net For instance, if the HOMO is localized on the pyridazine ring's nitrogen atoms, this area would be the primary site for donating electrons in a reaction. researchgate.net These calculations are typically performed using DFT methods. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Energies for a Pyridazine Derivative (Note: Data is illustrative of typical FMO analysis results)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.85 |

| E(LUMO) | -1.75 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding processes like conformational changes and interactions with other molecules, such as solvents or biological targets. For pyridazine derivatives, MD simulations can be employed to explore their structural stability and interaction mechanisms in different environments.

For example, MD simulations have been used to study the interaction of benzimidazole (B57391) derivatives, which share structural similarities with pyridazines, with biological targets. nih.gov Such simulations can reveal how a molecule like this compound might bind within a protein's active site, highlighting the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The simulation tracks the positions and velocities of atoms over time, governed by a force field, allowing for the observation of conformational flexibility and the stability of specific interactions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. chemrxiv.orgresearchgate.net

Typically, red-colored regions represent areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net These regions are often associated with lone pairs of heteroatoms like oxygen or nitrogen. chemrxiv.org Conversely, blue-colored regions indicate positive electrostatic potential, which are electron-deficient and thus susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential values.

For a molecule like this compound, MEP analysis can identify the most reactive sites. The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group are expected to be electron-rich (negative potential, red/yellow), making them likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net The hydrogen atoms on the aromatic ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. nih.gov This analysis provides crucial insights into noncovalent interactions and biological recognition processes. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Bond Strength

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding structure of a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) orbitals that align with classical chemical bonding concepts. wisc.edu This analysis is used to investigate intramolecular interactions, charge delocalization, and the strength of chemical bonds. pnrjournal.com

For this compound, NBO analysis can provide information on the hybridization of atomic orbitals (e.g., sp², sp³) and the nature of the bonds (e.g., σ, π). joaquinbarroso.com It can also quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (BD*) of the ring and the carboxylate group, which is crucial for understanding the molecule's electronic structure and stability. researchgate.netjoaquinbarroso.com The Wiberg bond index, another output of NBO analysis, provides a measure of the covalent bond order between atoms. joaquinbarroso.com

Table 4: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Pyridazine-like Structure (Note: This table is illustrative of NBO analysis results)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N₅ | π* (C₃-C₄) | 18.5 | Lone Pair → Antibonding π |

| LP (1) O₈ | π* (C₇=O₉) | 25.2 | Lone Pair → Antibonding π |

| π (C₁-C₂) | π* (N₅-N₆) | 22.1 | π → π* Delocalization |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. longdom.orgwikipedia.org In QSAR modeling, the "predictors" are numerical descriptors derived from the molecular structure, which can include physicochemical properties (like logP), electronic descriptors (like HOMO/LUMO energies), or topological indices. semanticscholar.orgacs.org The "response" is the measured activity, such as inhibitory concentration (IC₅₀) or binding affinity. acs.org

QSAR models are developed using statistical methods like Multiple Linear Regression (MLR) or machine learning techniques like Artificial Neural Networks (ANN). semanticscholar.org Once a robust and validated QSAR model is created, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. wikipedia.orgacs.org

For pyridazine and related heterocyclic derivatives, QSAR studies have been conducted to explore their potential as pharmacological agents, such as anticancer or antimicrobial agents. semanticscholar.org These studies identify the key molecular features that govern their activity. For instance, a QSAR model might reveal that the biological activity of a series of pyridazine derivatives is strongly correlated with specific electronic properties (e.g., dipole moment) and the presence of certain substituents at particular positions on the ring. semanticscholar.orgnih.gov

Medicinal Chemistry and Biological Activity of Methyl Pyridazine 3 Carboxylate Derivatives

Antimicrobial Activities

The pyridazine (B1198779) nucleus is a versatile scaffold that has been utilized in the development of various antimicrobial agents. Modifications of this core structure, including the introduction of a methyl carboxylate group at the 3-position, have led to the discovery of compounds with notable antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

The antibacterial potential of methyl pyridazine-3-carboxylate derivatives has been investigated against a spectrum of pathogenic bacteria. These studies are crucial in the search for new antibiotics to combat the growing threat of antimicrobial resistance.

Research into pyridazine derivatives has demonstrated their activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel pyridazinone derivatives, which are structurally related to this compound, were synthesized and evaluated for their antibacterial effects. These compounds were tested against a panel of bacteria that included the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and the Gram-negative species Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. africaresearchconnects.commdpi.com

Similarly, other studies have reported the screening of various pyridazine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. africaresearchconnects.comnih.gov One notable hydrazone derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine (B178648), which shares the core pyridazine structure, exhibited significant biological activity. africaresearchconnects.com

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. For a series of pyridazinone derivatives, MIC values were determined to quantify their antibacterial activity. In these studies, some compounds exhibited moderate to significant activity, with MIC values ranging from 3.74 to 36.21 µM. africaresearchconnects.com

Specifically, certain compounds showed potent activity against particular bacterial strains. For example, one derivative was identified as the most active against the Gram-positive S. aureus (MRSA) with an MIC value of 4.52 μM. Another compound demonstrated the most potent in vitro activity against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MICs of 3.74 and 7.48 μM, respectively. A different derivative showed significant activity against E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii with an MIC value of 7.8 μM. africaresearchconnects.com The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring, a modification related to the methyl carboxylate structure, was found to decrease antibacterial activity in some instances. mdpi.com

Table 1: MIC Values of Selected Pyridazinone Derivatives Against Various Bacteria

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound 3 | S. aureus (MRSA) | 4.52 |

| Compound 13 | A. baumannii | 3.74 |

| P. aeruginosa | 7.48 | |

| Compound 7 | E. coli | 7.8 |

| S. aureus (MRSA) | 7.8 | |

| S. typhimurium | 7.8 | |

| A. baumannii | 7.8 |

The efficacy of newly synthesized compounds is often benchmarked against existing standard antibiotics. In the evaluation of the aforementioned pyridazinone derivatives, Amikacin was used as the reference drug. africaresearchconnects.com The results indicated that several of the tested compounds exhibited antibacterial activity that was comparable to or, in some cases, more potent than the standard, highlighting their potential as lead compounds for further development. africaresearchconnects.com For other pyridazine derivatives, tetracycline (B611298) and ciprofloxacin (B1669076) have been used as comparators, with some analogues showing gratifying in vitro results that approached the activity of ciprofloxacin. researchgate.net

Antifungal Activity

In addition to antibacterial properties, pyridazine derivatives have also been investigated for their efficacy against fungal pathogens. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents.

Studies on pyridazin-3(2H)-one derivatives have shown their potential as antifungal agents. figshare.comresearchgate.net For instance, certain derivatives were evaluated against fungal species such as Fusarium solani, Alternaria solani, and Fusarium semitectum. figshare.comresearchgate.net The results indicated that some of these compounds displayed significant antifungal activity, making them promising candidates for further in vivo and field evaluations. figshare.comresearchgate.net Specifically, a β-aroylpropionic acid, a thiosemicarbazone derivative, and an N-cyanoacetyl dihydropyridazinone derivative, all stemming from a pyridazinone core, showed spectacular results. figshare.comresearchgate.net

Antiviral Activity (e.g., Zika Virus)

The antiviral potential of pyridazine-based compounds has been an area of active research, with a particular focus on emerging viral threats like the Zika virus (ZIKV).

Derivatives based on a pyrazolo[3,4-d]pyridazine-7-one scaffold, which are structurally related to this compound, have been synthesized and screened for their ability to inhibit ZIKV infection. In one study, sixteen such derivatives were evaluated in a cell-based phenotypic assay. nih.govacs.org From this screening, five compounds demonstrated significant inhibition of ZIKV, with selective index (SI) values greater than 4.6. nih.gov The SI is a crucial parameter that measures the selectivity of a compound for inhibiting viral replication over causing cytotoxicity to host cells.

One particular compound, designated 9b, emerged as the most potent anti-ZIKV agent from this series, with an impressive SI of 22.4. nih.gov This was calculated from its half-maximal effective concentration (EC₅₀) of 25.6 μM and its 50% cytotoxic concentration (CC₅₀) of 572.4 μM. nih.gov These findings suggest that the pyrazolo[3,4-d]pyridazine scaffold is a promising starting point for the development of novel and selective anti-ZIKV drugs. nih.gov The viral NS2B-NS3 protease is considered a key target for these inhibitors. nih.govacs.org

Table 2: Anti-Zika Virus Activity of a Lead Pyrazolo[3,4-d]pyridazine-7-one Derivative

| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 9b | 25.6 | 572.4 | 22.4 |

Antimycobacterial Activity

The pyridazine nucleus is a structural feature in various compounds investigated for their antimycobacterial effects. nih.gov While broad studies on pyridazine derivatives have shown promise against Mycobacterium tuberculosis, specific research focusing on the antimycobacterial activity of derivatives synthesized directly from this compound is not extensively documented in the reviewed literature.

General studies on related pyridazine structures, such as pyridazinone-based diarylurea derivatives and other pyridazine-containing small molecules, have reported anti-tubercular activity. nih.gov These findings suggest that the pyridazine scaffold can be a valuable component in the design of new antimycobacterial agents. However, dedicated studies to synthesize and evaluate a series of this compound derivatives specifically for their efficacy against M. tuberculosis are needed to fully understand their potential in this therapeutic area.

Anticancer and Cytotoxic Activities

The pyridazine scaffold is a key component in numerous compounds developed as anticancer agents, targeting a wide range of biological processes involved in cancer development and progression. nih.gov Derivatives of pyridazine-3-carboxylate have been specifically investigated for their potential as novel cancer therapeutics.

Inhibition of Kinases (e.g., P38 Kinase, Cyclin-Dependent Kinases, Glycogen Synthase Kinase 3)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The pyridazine core has been identified as a privileged structure for the design of kinase inhibitors.

P38 Mitogen-Activated Protein Kinase (MAPK): Trisubstituted pyridazine derivatives have been synthesized and evaluated as potent in vitro inhibitors of p38 MAPK. nih.gov The most effective compounds feature an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen at position 2 of the pyridazine ring. nih.gov The addition of various dialkylamino substituents at the 6-position has yielded inhibitors with high potency, demonstrating IC₅₀ values in the low nanomolar range (1-20 nM). nih.gov Another study on 2-arylpyridazin-3-ones as a template for p38 inhibitors also highlights the potential of this scaffold. nih.gov

Cyclin-Dependent Kinases (CDKs): A series of 3,6-disubstituted pyridazines, derived from ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate, have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Several of these pyridazine derivatives demonstrated significant inhibitory activity against CDK2, with the most potent compounds showing IC₅₀ values in the nanomolar range. nih.gov

Table 1: CDK2 Inhibitory Activity of Selected Pyridazine-3-carboxamide (B1582110) Derivatives

| Compound ID | Structure | CDK2 IC₅₀ (nM) |

| 11e | 6-morpholino-N-(tetrahydro-2H-pyran-4-yl)-5-(trifluoromethyl)pyridazine-3-carboxamide | 151 |

| 11h | N-(cyclopentyl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide | 43.8 |

| 11l | N-((1-methylpiperidin-4-yl)methyl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide | 55.6 |

| 11m | N-((tetrahydro-2H-pyran-4-yl)methyl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide | 20.1 |

Source: Data compiled from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors. nih.gov

Glycogen Synthase Kinase 3 (GSK-3): The pyridazine scaffold has also been explored for the inhibition of GSK-3, a kinase implicated in various diseases, including cancer. The introduction of a nitrogen atom into the 6-position of a series of pyrazolo[3,4-b]pyridines to create 5-aryl-pyrazolo[3,4-b]pyridazines led to a significant enhancement in GSK-3 inhibition potency. qub.ac.uk This highlights the favorable properties of the pyridazine ring in the design of potent GSK-3 inhibitors. qub.ac.uknih.govresearchgate.net

Modulation of Signaling Pathways (e.g., MAPK/ERK, Hedgehog Signaling)

MAPK/ERK Pathway: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct modulation by simple this compound derivatives is not detailed, the role of pyridazine-based compounds as p38 MAPK inhibitors indicates their potential to influence this pathway. nih.gov

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is essential for embryonic development and is aberrantly activated in several types of cancer. wikipedia.org Researchers have designed and synthesized dimethylpyridazine compounds as novel inhibitors of the Hh signaling pathway. nih.gov By replacing the bicyclic phthalazine (B143731) core of a known inhibitor, Taladegib, with a dimethylpyridazine scaffold, potent inhibitory activity was retained. nih.gov One derivative, compound 11c , exhibited an IC₅₀ value of 2.33 nM in a Gli-luciferase assay, comparable to the lead compound. nih.gov Furthermore, piperazic acid, a pyridazine-containing non-proteinogenic amino acid, and its amide derivatives have been shown to down-regulate Gli1 expression, a key transcription factor in the Hh pathway. nih.gov

Interaction with Biological Targets and Receptor Modulation

The anticancer effects of this compound derivatives are mediated through their interaction with various biological targets. As discussed, kinases such as CDK2, p38, and GSK-3 are primary targets. nih.govnih.govnih.govnih.gov The binding mode of these inhibitors within the ATP-binding pocket of the target kinase is crucial for their activity. For instance, the crystal structure of p38 in complex with a pyridazinone inhibitor revealed a key π-stacking interaction with a tyrosine residue in the glycine-rich loop. nih.gov

In addition to kinase inhibition, a study on triazolo[4,3-b]pyridazine derivatives identified them as dual inhibitors of c-Met and Pim-1 kinases, both of which are important targets in cancer therapy. rsc.org Molecular docking studies suggested a similar mode of interaction at the ATP-binding site for these pyridazine derivatives compared to known ligands. rsc.org

Tumor Cell Proliferation Inhibition

A key outcome of the biological activities of this compound derivatives is the inhibition of tumor cell proliferation. Numerous studies have demonstrated the potent antiproliferative effects of this class of compounds against various cancer cell lines.

Derivatives of 5-(trifluoromethyl)pyridazine-3-carboxamide showed significant anti-proliferative activity against human breast cancer cell lines. nih.gov Similarly, novel 3(2H)-pyridazinone derivatives displayed promising anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov The IC₅₀ values for the most effective compounds were comparable to the reference drug daunorubicin. nih.gov Another study on piperazinyl-methyl-3(2H)pyridazinone derivatives also reported cytotoxic effects against human lung and colon cancer cell lines. ebyu.edu.tr

Table 2: Antiproliferative Activity of Pyridazine-3-carboxamide Derivatives in Breast Cancer Cell Lines

| Compound ID | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 11l | 1.15 ± 0.04 | 1.05 ± 0.03 |

| 11m | 0.43 ± 0.01 | 0.99 ± 0.03 |

Source: Data from a study on 3,6-disubstituted pyridazines. The T-47D cell line is hormone-receptor positive, while the MDA-MB-231 cell line is triple-negative. nih.gov

Potential in Specific Cancer Types (e.g., Breast, Colon, Lung)

The broad-spectrum antiproliferative activity of pyridazine derivatives makes them promising candidates for the treatment of various cancers.

Breast Cancer: As detailed above, 3,6-disubstituted pyridazines derived from a pyridazine-3-carboxylate precursor have shown potent, submicromolar inhibitory activity against both hormone-receptor-positive (T-47D) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.gov Furthermore, new pyridazin-3(2H)-one derivatives have demonstrated selective and high activity against the triple-negative breast cancer cell line MDA-MB-468, with IC₅₀ values as low as 3.12 µM. nih.gov

Colon Cancer: Pyridazine-containing compounds have been synthesized and evaluated for their cytotoxic activity against the HCT-116 colon cancer cell line. jst.go.jpresearchgate.net Certain derivatives showed activity comparable to or even better than the standard drug imatinib. jst.go.jp Additionally, 3(2H)-pyridazinone derivatives have been identified as non-toxic anti-proliferative agents against HCT116 cells. nih.gov

Lung Cancer: Piperazinyl-methyl-3(2H)pyridazinone based derivatives have been screened for their cytotoxic effects on human lung cancer cell lines. ebyu.edu.tr Compounds containing a methoxy (B1213986) group demonstrated notable inhibition of lung cancer cell growth, indicating the potential of this scaffold in developing treatments for lung cancer. ebyu.edu.tr

Anti-inflammatory and Immunomodulatory Activities

The pyridazine scaffold is a significant pharmacophore in the development of novel anti-inflammatory and immunomodulatory agents. Derivatives of this compound have been a particular focus of research, demonstrating a range of activities from the modulation of key signaling molecules to the inhibition of enzymes central to the inflammatory cascade.

Modulation of Inflammatory Cytokines (e.g., IL-1, TNF-α)

Derivatives of this compound have been shown to modulate the production of pro-inflammatory cytokines, which are key mediators of inflammation. Specifically, N-(methyl-d3)pyridazine-3-carboxamide derivatives have been developed as inhibitors of Tyrosine Kinase 2 (TYK2). nih.govsarpublication.comresearchgate.net TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12) and IL-23. nih.govsarpublication.comnih.gov By inhibiting TYK2, these compounds can disrupt the downstream signaling that leads to the production of other key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov

The mechanism of these derivatives often involves binding to the pseudokinase (JH2) domain of TYK2, which allosterically inhibits the kinase function. nih.gov Research has shown that a novel 3-amino-6-phenyl-pyridazine derivative can selectively block the overproduction of IL-1β by activated glial cells, highlighting the potential for these compounds to have targeted anti-inflammatory effects within the central nervous system. researchgate.net

In one study, a series of novel N-(methyl-d3)pyridazine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit STAT3 phosphorylation, a downstream event of TYK2 signaling. One of the compounds, compound 30 , demonstrated more potent inhibition of STAT3 phosphorylation than the control, deucravacitinib. nih.gov This indicates a direct impact on the signaling cascade that leads to the expression of inflammatory genes.

Enzyme Inhibition (e.g., Oxidoreductases, COX-2)

A significant area of investigation for pyridazine derivatives has been their ability to inhibit cyclooxygenase (COX) enzymes, which are key oxidoreductases in the synthesis of prostaglandins (B1171923) from arachidonic acid. The inhibition of COX-2 is a major target for anti-inflammatory drugs due to its upregulation during inflammation.

Several studies have reported the synthesis of pyridazine derivatives as potent and selective COX-2 inhibitors. These compounds are designed to offer the anti-inflammatory and analgesic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile by selectively targeting COX-2 over COX-1. liberty.edu For instance, the design of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives has led to the discovery of compounds with dual COX-1/COX-2 inhibitory activity. liberty.edu

Beyond COX enzymes, derivatives of this compound have shown inhibitory activity against other key enzymes involved in physiological processes. As mentioned previously, N-(methyl-d3)pyridazine-3-carboxamide derivatives are potent inhibitors of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine kinase. nih.govsarpublication.comresearchgate.net This inhibition is a key mechanism for their immunomodulatory and anti-inflammatory effects.

Role in Autoimmune Diseases

The development of N-(methyl-d3)pyridazine-3-carboxamide derivatives as TYK2 inhibitors has significant implications for the treatment of autoimmune diseases. nih.govsarpublication.comresearchgate.net TYK2 is genetically linked to a number of autoimmune conditions, and its role in mediating the signaling of pathogenic cytokines like IL-12 and IL-23 makes it a prime therapeutic target. nih.govnih.gov

Research has demonstrated the in vivo efficacy of these compounds in animal models of autoimmune disease. For example, a novel N-(methyl-d3)pyridazine-3-carboxamide derivative, compound 24 , was shown to be orally effective in an anti-CD40-induced colitis model, which mimics inflammatory bowel disease. researchgate.net Another potent TYK2 inhibitor from this class, compound 30 , also showed high oral efficacy in an IL-23-driven acanthosis model and an anti-CD40-induced colitis model. nih.govsarpublication.com These findings underscore the potential of this compound derivatives in the development of new oral treatments for a range of autoimmune disorders.

Table 1: Activity of N-(methyl-d3)pyridazine-3-carboxamide Derivatives in Autoimmune Disease Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 24 | Anti-CD40-induced colitis | Orally highly effective. | researchgate.net |

| 30 | IL-23-driven acanthosis | Orally highly effective. | nih.govsarpublication.com |

| 30 | Anti-CD40-induced colitis | Orally highly effective. | nih.govsarpublication.com |

Other Pharmacological Applications

The versatile scaffold of this compound has led to its exploration in a variety of other pharmacological contexts beyond inflammation and immunology.

Dopamine (B1211576) Beta-Hydroxylase Inhibition

A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit dopamine beta-hydroxylase (DBH). DBH is an oxidoreductase that catalyzes the conversion of dopamine to norepinephrine (B1679862) and is a target for certain cardiovascular and neurological conditions.

In this study, methyl 6-alkylaminopyridazine-3-carboxylates were synthesized as key intermediates. The final carboxylic acid derivatives showed in vitro inhibitory activity against DBH. The most potent compound identified was 6-benzylaminopyridazine-3-carboxylic acid, which exhibited activity comparable to the known DBH inhibitor, fusaric acid. This research highlights the potential of the pyridazine-3-carboxylate core in designing inhibitors of this important enzyme.

Antidepressant and Antianemic Properties

The pyridazine nucleus is also found in compounds with potential antidepressant properties. One study investigated the behavioral profile of two pyridazine derivatives, PC4 and PC13, and found that they exhibited potential antidepressant effects in classical psychopharmacological tests in mice. These compounds demonstrated activity in the forced swimming test, a common model for screening antidepressant drugs. While not directly this compound derivatives, this research indicates the broader potential of the pyridazine scaffold in developing agents for central nervous system disorders.

No significant research findings were identified for the antianemic properties of this compound derivatives within the scope of this review.

Antihypertensive and Vasodilator Activities

Derivatives of this compound have been investigated for their potential to lower blood pressure and relax blood vessels. Certain pyridazinone derivatives, which can be synthesized from this compound precursors, have shown notable activity. For instance, a series of 6-phenyl-3-pyridazinone based compounds were synthesized and evaluated for their vasorelaxant effects. Several of these derivatives demonstrated potent activity, with some showing significantly lower EC50 values than the standard vasodilator drug hydralazine. Specifically, the carboxylic acid derivative 5 and its corresponding ester 4 exhibited strong vasorelaxant effects. google.com

In another study, novel pyridazinone derivatives were synthesized and assessed for their in vitro angiotensin-converting enzyme (ACE) inhibitory activity, a key mechanism for controlling hypertension. One of the synthesized compounds showed a noteworthy IC50 value, indicating its potential as an ACE inhibitor, although it was less potent than the reference drug Lisinopril. nih.gov The introduction of various heterocyclic rings at the 6-position of the pyridazine nucleus has also been explored, with 6-imidazol-1-yl derivatives showing particularly high antihypertensive activity in spontaneously hypertensive rats, in some cases exceeding the activity of the established drug dihydralazine. nih.gov

Table 1: Vasodilator and ACE Inhibitory Activity of Selected Pyridazine Derivatives

| Compound | Activity Type | EC50/IC50 (µM) | Reference |

|---|---|---|---|

| Acid Derivative 5 | Vasodilator | 0.339 | google.com |

| Ester Analog 4 | Vasodilator | 1.225 | google.com |

| 4-Methoxyphenylhydrazide 10c | Vasodilator | 1.204 | google.com |

| Hydralazine (Standard) | Vasodilator | 18.210 | google.com |

| Pyridazinone Derivative (6) | ACE Inhibitor | 5.78 (µg/mL) | nih.gov |

| Lisinopril (Standard) | ACE Inhibitor | 0.85 (µg/mL) | nih.gov |

| 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) | Antihypertensive | 4.9x dihydralazine | nih.gov |

Analgesic and Antinociceptive Properties

The investigation of this compound derivatives has extended to their potential as pain-relieving agents. A series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated for their analgesic effects. In these studies, methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate was identified as being more active than acetylsalicylic acid in the phenylbenzoquinone-induced writhing test. google.com